1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one is a heterocyclic compound that contains both a pyrrolidinone and a triazole ring
Mechanism of Action
Target of action
Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems . Pyrrolidinones are a class of compounds that have been used in the development of various drugs due to their diverse biological activities.
Mode of action
The mode of action of triazoles generally involves binding to enzymes and receptors, which can lead to a variety of biological effects Pyrrolidinones also have diverse modes of action depending on their specific structures and targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-methyl-4H-1,2,4-triazole-3-thiol: A precursor used in the synthesis of the target compound.
1-methylpyrrolidin-2-one: The pyrrolidinone ring component of the target compound
Uniqueness
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one is unique due to the combination of the triazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXLZYJCFQYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NN=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.